molecular formula C11H15ClN2 B11893584 2-(1H-Indol-1-yl)-N-methylethanamine hydrochloride

2-(1H-Indol-1-yl)-N-methylethanamine hydrochloride

Cat. No.: B11893584
M. Wt: 210.70 g/mol
InChI Key: GWMVXEVCARTHQG-UHFFFAOYSA-N
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Description

2-(1H-Indol-1-yl)-N-methylethanamine hydrochloride is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are significant in both natural products and synthetic compounds due to their wide range of biological activities. This compound is of interest in various fields such as medicinal chemistry, organic synthesis, and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Indol-1-yl)-N-methylethanamine hydrochloride typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine hydrochloride with cyclohexanone in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions in methanol . The resulting indole derivative can then be further modified to introduce the N-methylethanamine group.

Industrial Production Methods

Industrial production of indole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the desired product. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is becoming more prevalent in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(1H-Indol-1-yl)-N-methylethanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.

    Reduction: Reduction of the indole ring can lead to the formation of indoline derivatives.

    Substitution: Electrophilic substitution reactions can occur at the C-3 position of the indole ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can have different biological and chemical properties depending on the nature of the substituents introduced .

Scientific Research Applications

2-(1H-Indol-1-yl)-N-methylethanamine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1H-Indol-1-yl)-N-methylethanamine hydrochloride involves its interaction with specific molecular targets in the body. The indole ring can bind to various receptors and enzymes, modulating their activity. For example, indole derivatives are known to interact with serotonin receptors, which play a role in mood regulation and other physiological processes .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Tryptophan: An essential amino acid and precursor to serotonin.

    Serotonin: A neurotransmitter involved in mood regulation.

Uniqueness

2-(1H-Indol-1-yl)-N-methylethanamine hydrochloride is unique due to its specific structure, which allows it to interact with a different set of biological targets compared to other indole derivatives. Its N-methylethanamine group provides additional sites for chemical modification, enhancing its versatility in synthetic and medicinal chemistry .

Properties

Molecular Formula

C11H15ClN2

Molecular Weight

210.70 g/mol

IUPAC Name

2-indol-1-yl-N-methylethanamine;hydrochloride

InChI

InChI=1S/C11H14N2.ClH/c1-12-7-9-13-8-6-10-4-2-3-5-11(10)13;/h2-6,8,12H,7,9H2,1H3;1H

InChI Key

GWMVXEVCARTHQG-UHFFFAOYSA-N

Canonical SMILES

CNCCN1C=CC2=CC=CC=C21.Cl

Origin of Product

United States

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